molecular formula C20H19OPS B14463748 Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane CAS No. 66164-48-5

Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane

Cat. No.: B14463748
CAS No.: 66164-48-5
M. Wt: 338.4 g/mol
InChI Key: KZQDPJRFYNPLRE-UHFFFAOYSA-N
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Description

Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane is a complex organophosphorus compound It features a phosphorus atom bonded to two phenyl groups, an oxo group, and a 1-(phenylsulfanyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 1-(phenylsulfanyl)ethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine or sodium hydride to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield. Purification of the compound is typically achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding phosphine or phosphide forms.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized phosphine derivatives.

Scientific Research Applications

Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It finds applications in the synthesis of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or catalytic effects.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine oxide: Similar in structure but lacks the 1-(phenylsulfanyl)ethyl group.

    Triphenylphosphine oxide: Contains three phenyl groups instead of the 1-(phenylsulfanyl)ethyl group.

    Phenylphosphine: A simpler compound with only one phenyl group attached to the phosphorus atom.

Uniqueness

Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane is unique due to the presence of the 1-(phenylsulfanyl)ethyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

66164-48-5

Molecular Formula

C20H19OPS

Molecular Weight

338.4 g/mol

IUPAC Name

[phenyl(1-phenylsulfanylethyl)phosphoryl]benzene

InChI

InChI=1S/C20H19OPS/c1-17(23-20-15-9-4-10-16-20)22(21,18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-17H,1H3

InChI Key

KZQDPJRFYNPLRE-UHFFFAOYSA-N

Canonical SMILES

CC(P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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